molecular formula C19H22N4O4S B6501956 N'-(4-carbamoylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 941870-85-5

N'-(4-carbamoylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B6501956
CAS No.: 941870-85-5
M. Wt: 402.5 g/mol
InChI Key: VOWFXIXFSKCZFK-UHFFFAOYSA-N
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Description

N'-(4-Carbamoylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is an oxalamide derivative featuring two distinct substituents:

This compound’s structural design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual hydrophobic and polar interactions. However, direct pharmacological data for this specific compound are absent in the provided evidence, necessitating inferences from analogs.

Properties

IUPAC Name

N'-(4-carbamoylphenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c20-17(24)13-3-5-14(6-4-13)22-19(26)18(25)21-12-15(16-2-1-11-28-16)23-7-9-27-10-8-23/h1-6,11,15H,7-10,12H2,(H2,20,24)(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWFXIXFSKCZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(4-carbamoylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities. This compound features a complex structure that includes a carbamoyl group, a morpholine moiety, and a thiophene ring, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for further development in medicinal chemistry.

  • Molecular Formula : C17H18N2O4S
  • Molecular Weight : 346.40 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors, which could lead to therapeutic effects in diseases such as cancer or infections.

Biological Activities

  • Anticancer Activity
    • Studies have indicated that compounds featuring similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing thiophene rings have shown effectiveness against various cancer cell lines, including breast and colon cancer cells .
    • A case study demonstrated that modifications in the phenyl and thiophene groups could enhance cytotoxicity against cancer cells, suggesting that this compound might possess similar properties.
  • Antimicrobial Activity
    • Compounds with morpholine and thiophene structures have been reported to exhibit antibacterial and antifungal activities. For example, certain derivatives were tested against Staphylococcus aureus and Candida albicans, showing promising results .
    • The presence of the morpholine group is particularly noteworthy as it has been associated with enhanced membrane permeability, potentially increasing the compound's efficacy against microbial pathogens.
  • Anti-inflammatory Properties
    • The anti-inflammatory potential of similar compounds has been documented, with mechanisms involving the inhibition of pro-inflammatory cytokines and enzymes like COX and LOX . This suggests that this compound may also exhibit such effects.

Research Findings

A comprehensive review of literature indicates several key findings regarding the biological activity of related compounds:

Activity Effectiveness Reference
AnticancerIC50 values ranging from 6.2 μM (HCT-116) to 27.3 μM (T47D)
AntibacterialEffective against Mycobacterium tuberculosis with inhibition rates over 80%
Anti-inflammatoryInhibition of COX enzymes with significant reduction in inflammation markers

Case Studies

  • Anticancer Study :
    • A synthesized derivative similar to this compound was tested on HCT-116 colon carcinoma cells, yielding an IC50 value of 6.2 μM, indicating strong cytotoxic activity .
  • Antimicrobial Study :
    • A series of compounds were evaluated against various bacterial strains, where one derivative showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics . This suggests potential for development as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanediamide Derivatives with Morpholine and Heterocyclic Moieties

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
N'-(4-Carbamoylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide (Target) C₂₀H₂₃N₃O₄S 409.48 g/mol 4-Carbamoylphenyl, thiophen-2-yl, morpholine Combines hydrogen-bonding (carbamoyl) and lipophilic (thiophene) motifs. -
N-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-N′-(2-methoxyethyl)ethanediamide C₁₇H₂₅N₃O₅ 363.40 g/mol 2-Furyl, morpholine, 2-methoxyethyl Furyl instead of thiophene; lower molecular weight.
N'-[2-(3-Methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide (BG15258) C₂₀H₂₅N₃O₄S 403.50 g/mol 3-Methoxyphenyl, thiophen-2-ylmethyl, morpholine Methoxy group enhances lipophilicity; lacks carbamoyl.

Key Observations :

  • Thiophene vs.
  • Carbamoyl vs. Methoxy : The 4-carbamoyl group in the target compound offers hydrogen-bonding capability, whereas methoxy substituents (e.g., in BG15258) prioritize lipophilicity .

Thiophene- and Morpholine-Containing Non-Ethanediamides

Table 2: Non-Ethanediamide Analogs with Shared Motifs
Compound Name Core Structure Key Functional Groups Potential Applications Reference
N-{2-[5-(4-Chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3-fluoro-... Pyrazoline-benzamide Thiophen-2-yl, morpholine, fluorobenzamide Likely kinase or protease inhibition.
2-(Thiophen-2-yl)-N-(4-{(E)-[2-(thiophen-2-yl)ethyl]iminomethyl}benzylidene)ethanamine Schiff base Dual thiophen-2-yl, ethylamine, benzylidene Metal coordination or antimicrobial activity.
N-[2-(4-Chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide Thiophene-carboxamide Sulfamoyl, 4-chlorophenyl, ethoxyphenyl Antibacterial or anti-inflammatory agents.

Key Observations :

  • Morpholine’s Role : Morpholine in the target compound and others (e.g., ) may improve solubility and bioavailability compared to purely aromatic analogs.
  • Thiophene Positioning : Thiophen-2-yl groups in ethanediamides (target) vs. carboxamides () influence electronic properties and target selectivity.

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